4-methoxy-1H-indol-5-amine
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Overview
Description
4-Methoxy-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them important in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1H-indol-5-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone can yield this compound.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Methanesulfonic acid is commonly used as a catalyst in these reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
4-Methoxy-1H-indol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and neurological disorders.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-1H-indol-5-amine involves its interaction with various molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
- 4-Methoxy-1H-indole-3-amine
- 5-Methoxy-1H-indole-2-amine
- 6-Methoxy-1H-indole-4-amine
Comparison: 4-Methoxy-1H-indol-5-amine is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. Compared to other methoxy-substituted indoles, it may exhibit different pharmacological properties and synthetic utility .
Biological Activity
4-Methoxy-1H-indol-5-amine is a significant indole derivative that has garnered attention due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group at the fourth position and an amino group at the fifth position of the indole ring. This unique substitution pattern contributes to its distinct chemical properties and biological activities. Indole derivatives are known for their therapeutic potential, making them vital in medicinal chemistry.
Antiviral Activity
Research indicates that this compound exhibits promising antiviral properties . It has shown effectiveness against various viral strains through mechanisms that may involve inhibition of viral replication and modulation of host immune responses.
Anticancer Properties
The compound has demonstrated significant anticancer activity in various studies. For instance, it was evaluated against the HCT116 colon carcinoma cell line, showing cytotoxic effects with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil . The mechanisms of action include:
- Inhibition of DNA topoisomerase : This enzyme is crucial for DNA replication, and its inhibition can lead to cancer cell death.
- Induction of apoptosis : The compound triggers programmed cell death pathways in cancer cells, enhancing its therapeutic potential.
Antimicrobial Effects
This compound also exhibits antimicrobial activity , particularly against resistant bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Using phenylhydrazine with aldehydes or ketones.
- Functional Group Transformations : Such as methylation or amination reactions under controlled conditions.
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Acidic conditions |
Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous solvents |
Substitution | Halogens, Nitro compounds | Acidic or basic conditions |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : It binds with high affinity to multiple receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Enzyme Inhibition : The compound inhibits key enzymes such as DNA topoisomerases and cyclooxygenases (COX), which play roles in cancer progression and inflammation .
Case Studies and Research Findings
Several studies have highlighted the efficacy of 4-methoxy-1H-indol-5-amines in preclinical models:
- Anticancer Efficacy : In vitro studies demonstrated that the compound induces cell cycle arrest in cancer cells at specific phases (S/G2 phase), leading to reduced proliferation rates .
- Antiviral Studies : Experimental data suggest that the compound can inhibit viral replication in cell cultures infected with specific viruses, showcasing its potential as a therapeutic agent against viral infections.
- Comparative Studies : When compared to structurally similar compounds, such as 5-methoxyindole and indole-3-carboxylic acid, this compound exhibited superior biological activity due to its unique functional groups.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-methoxy-1H-indol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-12-9-6-4-5-11-8(6)3-2-7(9)10/h2-5,11H,10H2,1H3 |
InChI Key |
FIGGAYWLTWIQNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CN2)N |
Origin of Product |
United States |
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